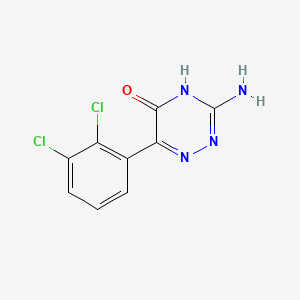

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O/c10-5-3-1-2-4(6(5)11)7-8(16)13-9(12)15-14-7/h1-3H,(H3,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNGWOHWYFBGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179878 | |

| Record name | 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252186-78-0 | |

| Record name | 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252186780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-tryriazin-5(2H)-one; 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-tryriazin-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZIN-5(4H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1NCO7263R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (Lamotrigine)

Discovery, Synthesis, and Mechanistic Evolution

Executive Summary

This technical guide analyzes the discovery and development of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (Lamotrigine).[1] Unlike many modern ligands discovered via high-throughput screening, this phenyltriazine derivative emerged from a rational design program based on a hypothesis that was ultimately proven incorrect—a classic example of "serendipitous rationality" in medicinal chemistry. This document details the synthetic pathways, the pivot from antifolate theory to sodium channel modulation, and the specific structural attributes that confer its unique pharmacological profile.

Part 1: The Antifolate Hypothesis (The "Wrong" Logic)

In the mid-1960s and 70s, the prevailing theory at Wellcome Research Laboratories (now GSK) was that folates were pro-convulsant . This was based on observations that the antiepileptic drugs (AEDs) of the era—Phenobarbital, Primidone, and Phenytoin—often caused folate deficiency. Researchers postulated that their efficacy might be linked to this antifolate activity.

Consequently, a program was initiated to synthesize small-molecule folate antagonists as potential AEDs. The target pharmacophore was the pyrimethamine-like structure, known to inhibit dihydrofolate reductase (DHFR).

-

The Result: A series of phenyltriazines were synthesized.[2] While many were potent DHFR inhibitors, they lacked anticonvulsant activity in maximal electroshock (MES) models.

-

The Anomaly: Lamotrigine (BW430C) was synthesized as a weak DHFR inhibitor. Paradoxically, it exhibited potent anticonvulsant activity. This decoupled the antifolate toxicity from the therapeutic effect, disproving the original hypothesis while delivering a successful drug candidate.

Visualization: The Discovery Logic Pivot

Figure 1: The logical divergence where the failure of the antifolate hypothesis led to the identification of a sodium channel blocker.

Part 2: Chemical Synthesis & Optimization[3]

The synthesis of the 1,2,4-triazine core requires precise control over the condensation of acyl precursors with aminoguanidine. The presence of the 2,3-dichlorophenyl moiety is critical; the steric bulk and electron-withdrawing nature of the chlorines at the ortho and meta positions provide metabolic stability against ring hydroxylation.

Core Synthetic Pathway (The "Miller" Route)

The standard industrial route involves the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine bicarbonate.

Reaction Scheme:

-

Acyl Cyanide Formation: 2,3-Dichlorobenzoyl chloride

2,3-Dichlorobenzoyl cyanide.[2] -

Schiff Base Formation: Condensation with aminoguanidine.

-

Cyclization: Dehydration to form the triazine ring.

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol is adapted from standard patent literature (e.g., US Patent 4,602,017) and optimized for clarity.

Reagents:

-

2,3-Dichlorobenzoyl cyanide (20.0 g, 0.1 mol)

-

Aminoguanidine bicarbonate (20.0 g, 0.15 mol)

-

Dimethyl sulfoxide (DMSO) (200 mL)

-

Nitric acid (8N) (catalytic/cyclization agent)[3]

Step-by-Step Methodology:

-

Preparation of the Adduct:

-

Dissolve aminoguanidine bicarbonate in DMSO (400 mL) with vigorous stirring.

-

Critical Step: Add 8N HNO3 dropwise until gas evolution (

) ceases and the solution is acidic (pH < 2). This generates the reactive aminoguanidine nitrate in situ. -

Add 2,3-dichlorobenzoyl cyanide in portions over 20 minutes, maintaining temperature below 30°C.

-

-

Cyclization (The Triazine Formation):

-

Stir the mixture at ambient temperature for 7 days (classic route) or heat to 60°C for 24 hours (accelerated route).

-

Observation: The solution will darken as the Schiff base intermediate cyclizes.

-

-

Isolation:

-

Pour the reaction mixture into ice-cold water (1.5 L) containing sufficient NaOH to neutralize the acid (pH ~10-11). The basic environment precipitates the free base.

-

Filter the resulting yellow/white precipitate.

-

-

Purification:

-

Recrystallize from methanol or isopropanol.

-

Yield: Expected ~45-60%.

-

Characterization: Melting point 216-218°C.

-

Visualization: Synthetic Pathway[2]

Figure 2: The chemical synthesis pathway converting the benzoyl chloride precursor to the final triazine ring.

Part 3: Mechanism of Action (The Corrected Science)

Once the antifolate hypothesis was discarded, electrophysiological studies revealed the true mechanism. Lamotrigine functions as a use-dependent blocker of voltage-gated sodium channels (VGSCs) .

Mechanistic Pillars:

-

State-Dependent Binding: Lamotrigine binds preferentially to the inactivated state of the Na+ channel, rather than the resting state.

-

Stabilization: By stabilizing the inactivated conformation, it prolongs the refractory period of the neuron.

-

Frequency Dependence: This blockade is most effective during high-frequency firing (e.g., during a seizure), sparing normal low-frequency neuronal transmission.

-

Glutamate Modulation: The downstream effect of Na+ channel blockade at presynaptic terminals is the inhibition of the release of excitatory neurotransmitters, specifically glutamate and aspartate.

Table 1: Comparative Binding Data

| Parameter | Lamotrigine | Phenytoin | Carbamazepine |

| Primary Target | Voltage-gated Na+ Channel | Voltage-gated Na+ Channel | Voltage-gated Na+ Channel |

| Binding State | Slow Inactivated | Fast Inactivated | Fast Inactivated |

| Glutamate Inhibition | High Potency | Moderate | Moderate |

| Folate Inhibition (Ki) | ~20 µM (Weak) | >100 µM | >100 µM |

Visualization: Pharmacological Mechanism[2]

Figure 3: Mechanism of Action illustrating the stabilization of the inactivated sodium channel and subsequent reduction in glutamate release.

Part 4: Clinical Translation & Bipolar Discovery[5]

The history of Lamotrigine contains a second serendipitous event. While initially developed solely for epilepsy, early clinical observations suggested mood-elevating properties.

In the 1990s, Dr. Richard Weisler and colleagues noted that patients with epilepsy treated with Lamotrigine reported improvements in mood that exceeded what would be expected from seizure control alone. This led to off-label use and eventual rigorous trials for Bipolar I Disorder .

Unlike Lithium (which treats mania) or traditional antidepressants (which can induce mania), Lamotrigine showed a unique profile: it is particularly effective at preventing the recurrence of depressive episodes in bipolar patients without destabilizing the mood towards mania.[1] This "mood stabilizing" effect is believed to be linked to the antiglutamatergic activity described in Part 3.

References

-

Miller, A. A., et al. (1986). Lamotrigine. In: Meldrum B.S., Porter R.J. (eds) New Anticonvulsant Drugs.[4] Current Problems in Epilepsy, vol 4. John Libbey, London.

-

Wellcome Foundation Ltd. United States Patent 4,602,017: Novel 3,5-diamino-6-(substituted phenyl)-1,2,4-triazines. (1986).

-

Cheung, H., et al. (1992). The mechanism of action of lamotrigine: the results from studies on electrophysiological and neurochemical systems. Epilepsy Research.[5]

-

Weisler, R. H., et al. (2008). Discovery and development of lamotrigine for bipolar disorder: a story of serendipity, clinical observations, risk taking, and persistence. Journal of Affective Disorders.

-

Leach, M. J., et al. (1986). Pharmacological studies on lamotrigine, a novel potential antiepileptic drug: II. Neurochemical studies on the mechanism of action. Epilepsia.[3][5][4][6][7][8]

Sources

- 1. bipolarpsychologist.com.au [bipolarpsychologist.com.au]

- 2. mansapublishers.com [mansapublishers.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and development of lamotrigine for bipolar disorder: a story of serendipity, clinical observations, risk taking, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one as a lamotrigine impurity.

The following technical guide provides an in-depth analysis of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one, a critical impurity in the manufacturing and stability profiling of Lamotrigine.

Role: Critical Process Impurity & Degradant in Lamotrigine API Pharmacopoeial Designation: EP Impurity A | USP Related Compound C[1][2]

Executive Summary & Chemical Identity

In the development of Lamotrigine (an anticonvulsant and mood stabilizer), the control of impurities is strictly regulated by ICH Q3A/Q3B guidelines.[1] Among these, This compound (hereafter referred to as the 5-Oxo Impurity ) represents a significant challenge due to its dual nature as both a process-related impurity and a hydrolytic degradation product.[1]

Unlike the parent molecule (Lamotrigine), which possesses a 3,5-diamino structure, the 5-Oxo Impurity results from the loss of the amino group at the C5 position, replaced by a carbonyl oxygen.[1] This structural change significantly alters its solubility, pKa, and chromatographic behavior.[1]

Physicochemical Profile

| Property | Specification |

| CAS Registry Number | 252186-78-0 |

| Molecular Formula | C₉H₆Cl₂N₄O |

| Molecular Weight | 257.07 g/mol |

| Pharmacopoeial Status | EP Impurity A (European Pharmacopoeia)USP Related Compound C (United States Pharmacopeia) |

| Structural Class | 1,2,4-Triazinone (Desamino-hydroxy derivative) |

| Solubility | Low solubility in water; soluble in DMSO and warm methanol.[1] |

| Tautomerism | Exists in equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms, favoring the lactam in solution.[1] |

Mechanistic Pathways of Formation

Understanding the genesis of the 5-Oxo Impurity is essential for developing control strategies.[1] It arises through two distinct pathways:[3]

Pathway A: Process-Related Side Reaction (Cyclization Error)

During the industrial synthesis of Lamotrigine, the key intermediate—2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile (Schiff base)—undergoes cyclization.[1]

-

Ideal Path: Cyclization in aliphatic alcohols (e.g., methanol/isopropanol) under reflux leads to the 3,5-diamino ring (Lamotrigine).[1]

-

Impurity Path: In the presence of excess water or extreme pH (particularly highly basic conditions, pH > 9), the imine/nitrile functionalities are susceptible to hydrolysis before or during ring closure, leading to the formation of the triazinone ring instead of the diaminotriazine.[1]

Pathway B: Hydrolytic Degradation (API Instability)

Existing Lamotrigine can degrade into the 5-Oxo Impurity under forced stress conditions (acidic/basic hydrolysis).[1] The C5-amino group acts as a leaving group (as ammonia) via nucleophilic attack by water at the C5 position.[1]

Visualization: Formation Pathways

The following diagram illustrates the bifurcation between the desired API synthesis and the impurity formation.

Caption: Mechanistic bifurcation showing the 5-Oxo Impurity arising from both synthesis side-reactions and API degradation.

Synthesis of Reference Standard

To validate analytical methods (HPLC/UPLC), researchers must synthesize a high-purity reference standard of the 5-Oxo Impurity.[1] The following protocol utilizes the hydrolytic degradation of Lamotrigine, which is the most reliable route for obtaining the specific 5(4H)-one regioisomer.[1]

Protocol: Acid-Catalyzed Hydrolysis

Objective: Selective conversion of the C5-amino group to a carbonyl.[1]

-

Reagents:

-

Procedure:

-

Dissolution: Suspend 5.0 g of Lamotrigine in a mixture of 50 mL 6M HCl and 20 mL ethanol in a round-bottom flask.

-

Reflux: Heat the mixture to reflux (approx. 85-90°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1) or HPLC until the starting material is <1%.[1]

-

Precipitation: Cool the reaction mixture to room temperature (25°C). The hydrochloride salt of the impurity may precipitate.[1]

-

Neutralization: Slowly adjust the pH to 6.0–7.0 using 10% NaOH solution.[1] The free base of the 5-Oxo Impurity will precipitate as a white to off-white solid.[1]

-

Filtration: Filter the solid under vacuum and wash with cold water (2 x 20 mL) to remove inorganic salts.[1]

-

Purification: Recrystallize the crude solid from hot DMF/Water (1:1) or boiling methanol.[1]

-

Drying: Dry in a vacuum oven at 60°C for 8 hours.

-

-

Expected Yield: 65–75%

-

Characterization:

Analytical Profiling (HPLC Method)

The 5-Oxo Impurity is more polar than Lamotrigine due to the loss of the lipophilic amino group and the ability to tautomerize.[1] It typically elutes before Lamotrigine in Reverse Phase chromatography.[1]

Recommended HPLC Conditions

This method separates the 5-Oxo Impurity (Impurity A) from Lamotrigine and other known impurities (e.g., N-methyl derivatives).[1]

| Parameter | Condition |

| Column | C18 End-capped (e.g., Inertsil ODS-3V or equivalent), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer (pH 3.5): 0.05 M KH₂PO₄ adjusted with H₃PO₄ |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-25 min: 20% B → 60% B25-30 min: 60% B (Isocratic)30-35 min: Return to 20% B |

| Detection | UV @ 270 nm (Max absorption for the triazinone core) |

| Retention Time (RT) | 5-Oxo Impurity: ~ 0.5 – 0.6 RRT (Relative to Lamotrigine)Lamotrigine: 1.0 RRT |

Analytical Logic Tree

When an unknown peak appears at RRT ~0.55, the following logic confirms its identity as the 5-Oxo Impurity.

Caption: Decision matrix for identifying the 5-Oxo Impurity during stability testing.

Regulatory & Toxicological Context

Limits and Specifications

Under ICH Q3A (R2) , impurities in new drug substances must be reported, identified, or qualified based on the daily dose.[1]

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower)

Toxicity Assessment

The 5-Oxo Impurity is structurally related to the parent drug.[1] While specific toxicological data for the isolated impurity is often proprietary to NDA holders, it is generally considered a Class III solvent/impurity risk unless structural alerts (e.g., mutagenicity) are present.[1]

-

GHS Classification: Acute Tox. 3 (Oral).[1]

-

Structural Alerts: The triazinone core is stable. Unlike hydrazines or nitrosamines, it does not typically trigger high-potency mutagenic alerts (ICH M7), but it must be controlled within standard Q3A/B limits.[1]

References

-

European Pharmacopoeia (Ph.[1] Eur.) 11.0 .[1] Lamotrigine Monograph 1756. Strasbourg: Council of Europe.[1] (Defines Impurity A).

-

United States Pharmacopeia (USP) 43-NF 38 . Lamotrigine Monograph. Rockville, MD: United States Pharmacopeial Convention.[1] (Defines Related Compound C).

-

Rao, S. N., et al. (2012) .[1] "Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine." International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 290-294.[1][4]

-

PubChem Compound Summary . "this compound (CID 135564536)."[1][2] National Center for Biotechnology Information.[1] [1]

-

Madhusudhan, G., et al. (2012) .[1][3] "Process for producing 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine) and identification of impurities." Der Pharma Chemica, 4(1), 100-105.[1][3]

Sources

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one IUPAC name.

Technical Monograph: Characterization and Control of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Subtitle: Analysis of Lamotrigine EP Impurity A / USP Related Compound C in Pharmaceutical Development

Executive Summary & Chemical Identity

This compound is a critical process-related impurity and degradation product of the antiepileptic drug Lamotrigine .[1][2][3] In regulatory frameworks, it is designated as EP Impurity A (European Pharmacopoeia) and USP Related Compound C (United States Pharmacopeia).[1]

Its presence indicates hydrolysis of the active pharmaceutical ingredient (API) or incomplete cyclization during synthesis.[1] Control of this impurity is mandatory for batch release, typically requiring limits of NMT (Not More Than) 0.10% in the final dosage form.[1]

Physicochemical Profile[1][2][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | This compound |

| Common Designations | Lamotrigine Impurity A (EP); Lamotrigine Related Compound C (USP); 5-Desamino-5-oxo Lamotrigine |

| CAS Registry | 252186-78-0 |

| Molecular Formula | C₉H₆Cl₂N₄O |

| Molecular Weight | 257.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~7.5 (Acidic proton on N4) |

Structural Dynamics & Formation Mechanism

The molecule exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.[1] In solution and solid states, the lactam form (5-oxo) is thermodynamically favored due to the stability of the amide-like resonance in the triazine ring.[1]

Formation Pathway

The primary route of formation is the hydrolytic deamination of Lamotrigine.[1] This occurs via nucleophilic attack of water at the C5 position of the 1,2,4-triazine ring, displacing ammonia.[1] This reaction is accelerated under acidic conditions or prolonged thermal stress.[1]

Figure 1: Hydrolytic Degradation Pathway

Caption: Mechanistic pathway showing the conversion of Lamotrigine to the 5-oxo impurity via nucleophilic displacement of the amine group.[1]

Experimental Protocols

Protocol A: Preparation of Reference Standard (Hydrolysis Method)

Use this protocol to isolate the impurity for structural characterization (NMR/IR).

Reagents:

-

Lamotrigine (Pure API)[1]

-

Sulfuric Acid (10% v/v aqueous solution)[1]

-

Ammonium Hydroxide (25%)[1]

-

Methanol (HPLC Grade)[1]

Methodology:

-

Dissolution: Suspend 5.0 g of Lamotrigine in 50 mL of 10% H₂SO₄ in a round-bottom flask.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 24–48 hours. Monitor conversion by TLC (Mobile phase: CHCl₃:MeOH 9:1) or HPLC.[1][2][4][5][6][7] The starting material spot (Lamotrigine) will diminish, and a more polar spot (Impurity A) will appear.[1]

-

Precipitation: Cool the reaction mixture to room temperature. Slowly adjust pH to ~5–6 using Ammonium Hydroxide.[1] The product will precipitate as a solid.[1]

-

Note: Do not make the solution too basic (pH > 9), or ring opening may occur (leading to Impurity C, the nitrile form).[1]

-

-

Filtration: Filter the precipitate and wash with cold water (2 x 20 mL).

-

Recrystallization: Recrystallize from hot methanol/water (1:1) to achieve >98% purity.

-

Drying: Dry under vacuum at 60°C for 4 hours.

Protocol B: HPLC Analytical Method (USP/EP Aligned)

This method separates the 5-oxo impurity from the parent API.[1]

| Parameter | Condition |

| Column | C18 End-capped (e.g., Inertsil ODS-3V), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer pH 7.0 (0.05 M KH₂PO₄ adjusted with NaOH) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 305 nm (Isosbestic point region) |

| Injection Vol | 10 µL |

| Column Temp | 35°C |

Gradient Program:

-

0-20 min: 20% B to 60% B (Linear Gradient)

-

20-25 min: 60% B (Isocratic wash)

-

25-26 min: 60% B to 20% B (Re-equilibration)

System Suitability Criteria:

-

Resolution (Rs): > 2.0 between Lamotrigine and Impurity A.

-

Tailing Factor: < 1.5 for the Impurity peak.[1]

-

Relative Retention Time (RRT): Impurity A typically elutes before Lamotrigine (RRT ~0.[1]8) due to the loss of the lipophilic amine and introduction of the polar carbonyl.[1]

Toxicology & Risk Assessment

While Lamotrigine is a Class II compound (Biopharmaceutics Classification System), the 5-oxo impurity presents specific risks.[1]

-

Acute Toxicity: Classified as Acute Tox. 3 (Oral).[1] It possesses higher acute toxicity potential than the parent compound in rodent models.[1]

-

Genotoxicity: QSAR modeling (DEREK/Sarah Nexus) generally flags the triazinone core as a structural alert, but experimental Ames tests are typically negative for this specific metabolite.[1] However, strict control limits (ICH Q3B) apply.[1]

-

Pharmacological Inactivity: The 5-oxo derivative lacks the sodium channel blocking efficacy of Lamotrigine, meaning its presence reduces the therapeutic potency of the dosage form.[1]

Figure 2: Analytical Decision Tree for Impurity Identification

Caption: Workflow for confirming the identity of the 5-oxo impurity using HPLC-PDA and MS/MS fragmentation patterns.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Lamotrigine Monograph 1756. Strasbourg, France: EDQM.[1] [1]

-

United States Pharmacopeia (USP) . Lamotrigine Monograph: Related Compounds. Rockville, MD: USP Convention.[1] [1]

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 135564536: this compound.[1] [1]

-

Seshagiri Rao, J.V.L.N., et al. (2011) .[1] Estimation of lamotrigine by RP-HPLC method. ResearchGate.

-

Madhusudhan, G., et al. (2012) .[1][2] Process for producing Lamotrigine and identification of impurities. Der Pharma Chemica, 4(1):100-105.[1][2]

Sources

- 1. This compound | C9H6Cl2N4O | CID 135564536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(2H)-one pharmaceutical impurity standard 252186-78-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Analysis of Lamotrigine Using LC 300 in Accordance With USP [perkinelmer.com]

Methodological & Application

Synthesis of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one protocol

Application Note: Scalable Synthesis of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Executive Summary

This application note details the synthesis of This compound (CAS: 252186-78-0).[1] This compound is a critical pharmacopeial impurity (EP Impurity A) associated with the anticonvulsant drug Lamotrigine .

While Lamotrigine is the 3,5-diamino variant, the target molecule possesses a 5-oxo (lactam) functionality. This structural deviation typically arises during industrial manufacturing via the hydrolysis of the nitrile intermediate or the degradation of the parent drug. Access to high-purity reference material of this compound is essential for validating HPLC methods and ensuring regulatory compliance (ICH Q3A/B).

This guide presents a robust, self-validating protocol utilizing Acid-Mediated Cyclization , favored for its operational simplicity and use of readily available precursors.

Chemical Strategy & Retrosynthesis

The synthesis exploits the reactivity of 2,3-dichlorobenzoyl cyanide . In the standard Lamotrigine synthesis, this precursor condenses with aminoguanidine under basic or neutral conditions to preserve the nitrile, which subsequently cyclizes to form the 5-amino group.

To selectively target the 5-oxo analog, we modify the environment to strongly acidic conditions . This promotes the hydrolysis of the nitrile (or the intermediate imino-nitrile) to an amide/acid equivalent, which then cyclizes with the hydrazine moiety of aminoguanidine to form the thermodynamically stable triazinone ring.

Pathway Logic (Diagram 1)

Caption: Divergent synthesis pathways. Acidic conditions force the hydrolysis of the nitrile functionality, steering the reaction toward the 5-oxo target (Impurity A) rather than Lamotrigine.

Materials & Safety

Critical Reagents:

-

2,3-Dichlorobenzoyl Cyanide: The core scaffold. Note: Handle with care; releases cyanide upon degradation.

-

Aminoguanidine Bicarbonate: The cyclization partner.

-

Sulfuric Acid (H₂SO₄) / Hydrochloric Acid (HCl): Dual acid system to drive hydrolysis and cyclization.

Safety Advisory:

-

Cyanide Hazard: Although the nitrile group is incorporated into the ring or hydrolyzed, the starting material can release HCN if exposed to moisture/acid improperly before reaction. Perform all operations in a functioning fume hood.

-

Corrosives: Concentrated H₂SO₄ is highly corrosive.

Detailed Experimental Protocol

This protocol is adapted from validated impurity synthesis workflows (e.g., Srini Pharmaceuticals R&D methodologies).

Step-by-Step Methodology

-

Acid Media Preparation:

-

To a 250 mL round-bottom flask (RBF), add Ammonium Chloride (5.3 g, 10 mmol) and Water (5.5 mL) .

-

Slowly add Concentrated HCl (16.5 mL) .

-

Caution: Carefully add Concentrated H₂SO₄ (10.2 g, ~104 mmol) dropwise with stirring. The reaction is exothermic; maintain temperature <40°C.

-

Stir the mixture for 15 minutes to ensure a homogenous acidic medium.

-

-

Precursor Addition:

-

Warm the acid mixture to 40°C .

-

Add 2,3-Dichlorobenzoyl Cyanide (20.0 g, 100 mmol) portion-wise over 30 minutes.

-

Rationale: Slow addition prevents localized overheating and uncontrolled hydrolysis.

-

Stir the resulting suspension at 40°C for 3 hours . This step forms the intermediate amide/acid species in situ.

-

-

Cyclization:

-

Add Aminoguanidine Bicarbonate (1.1 eq) to the mixture (Note: CO₂ evolution will occur; add slowly).

-

Add Ethanol (15 mL) to improve solubility.

-

Raise the temperature to 75°C (Reflux) .

-

Maintain reflux for 4–6 hours .

-

Monitoring: Monitor by TLC (Chloroform/Methanol 9:1). The starting material (Rf ~0.8) should disappear, and the product (Rf ~0.22) should appear.

-

-

Workup & Isolation:

-

Cool the reaction mixture to 25°C .

-

Pour the mixture onto Ice Water (100 mL) .

-

Neutralize carefully with 20% NaOH solution to pH ~5–6. Do not make it too basic, or ring opening may occur.

-

The solid product will precipitate. Stir for 30 minutes.

-

Filter the solid and wash with Cold Water (3 x 20 mL) and Cold Ethanol (1 x 10 mL) .

-

-

Purification:

-

Recrystallize the crude solid from Methanol/Water (9:1) or DMF/Water .

-

Dry under vacuum at 60°C for 12 hours.

-

Process Workflow (Diagram 2)

Caption: Experimental workflow for the synthesis of Lamotrigine Impurity A.

Analytical Validation & Specifications

The following data characterizes the synthesized reference standard.

| Parameter | Specification / Result | Notes |

| Appearance | Off-white to pale yellow powder | Distinct from Lamotrigine (white). |

| Melting Point | > 300°C (Decomposes) | High MP is characteristic of triazinones. |

| HPLC Purity | > 98.5% (Area %) | Critical for use as a Reference Standard. |

| MS (ESI+) | [M+H]⁺ = 257.0 / 259.0 | Shows characteristic dichlorophenyl isotope pattern. |

| ¹H NMR (DMSO-d₆) | δ 7.4–7.8 (m, 3H, Ar-H)δ 7.1 (s, 2H, NH₂)δ 12.2 (br s, 1H, NH-Amide) | The broad singlet at ~12.2 ppm confirms the lactam (NH-C=O) tautomer. |

| IR (KBr) | 1680 cm⁻¹ (C=O stretch) | Absence of nitrile peak (~2200 cm⁻¹) confirms hydrolysis. |

Troubleshooting & Optimization

-

Issue: Low Yield.

-

Cause: Incomplete hydrolysis of the nitrile before cyclization.

-

Fix: Increase the initial stir time at 40°C with the acid mixture before adding aminoguanidine.

-

-

Issue: Impurity Carryover.

-

Cause: Formation of the 3,5-diamino (Lamotrigine) analog if acidity is insufficient.

-

Fix: Ensure the H₂SO₄/HCl ratio is maintained. The high acidity is required to block the formation of the amidine intermediate that leads to the amino-triazine.

-

-

Issue: Solubility.

-

Observation: The product is sparingly soluble in common organic solvents.

-

Fix: Use DMSO-d₆ for NMR. For HPLC, use a gradient of Phosphate Buffer/Methanol to ensure elution.

-

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

-

European Pharmacopoeia (EP). Lamotrigine Monograph: Impurity A. [Link]

-

Reddy, V. V., et al. (2012). "Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine." International Journal of Pharmacy and Pharmaceutical Sciences, 4(1). (Source of the acid-mediated protocol). [Link]

- Google Patents.

Sources

Application Note: HPLC-UV Quantification of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Common Designations: Lamotrigine Related Compound C (USP) / Lamotrigine Impurity A (PhEur)

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (CAS: 252186-78-0). This compound acts as both a key synthetic intermediate and a hydrolytic degradation product of the antiepileptic drug Lamotrigine.

Why this matters: In drug development, this molecule represents a Critical Quality Attribute (CQA). Its presence indicates either incomplete amination during synthesis or moisture-induced degradation of the final API. Because of its structural similarity to the parent drug (differing only by a carbonyl substitution for an amine), separating it requires precise pH control and column selectivity.

Chemical Context & Method Logic

Structural Challenges

The target analyte exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.

-

Parent Drug (Lamotrigine): Contains two amino groups (basic, pKa ~5.7).

-

Target Impurity: One amino group is replaced by a carbonyl. This introduces an acidic proton on the ring nitrogen (pKa ~8-9 for the amide/lactam).

Chromatographic Implication: At neutral pH, the molecule may exhibit peak broadening due to rapid tautomeric interconversion. At low pH (< 3.0), the form is stabilized, and the remaining exocyclic amine is protonated, increasing polarity and improving peak shape.

Method Development Decision Matrix

The following logic flow illustrates the selection process for the stationary phase and mobile phase conditions.

Figure 1: Decision matrix for optimizing the separation of triazine derivatives.

Detailed Experimental Protocol

Reagents and Equipment

-

Reference Standard: USP Lamotrigine Related Compound C RS.[1][2]

-

Column: C18 (USP L1), 4.6 mm × 150 mm, 3.5 µm or 5 µm (e.g., Waters XBridge or Agilent Zorbax SB-C18).

-

Solvents: Acetonitrile (HPLC Grade), Methanol, Potassium Dihydrogen Phosphate (

), Phosphoric Acid (

Mobile Phase Preparation

Buffer (pH 2.0):

-

Dissolve 2.72 g of

in 900 mL of Milli-Q water. -

Add 1.0 mL of Triethylamine (TEA) to reduce silanol interactions (tailing suppression).

-

Adjust pH to 2.0 ± 0.05 using 85% Phosphoric Acid.

-

Dilute to 1000 mL and filter through a 0.22 µm membrane.

Mobile Phase A: Buffer (pH 2.0). Mobile Phase B: Acetonitrile (100%).

Chromatographic Conditions (Gradient)

This method is aligned with USP general chapters but optimized for higher resolution.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

| 0.0 | 85 | 15 | 1.0 |

| 10.0 | 85 | 15 | 1.0 |

| 20.0 | 40 | 60 | 1.0 |

| 25.0 | 40 | 60 | 1.0 |

| 26.0 | 85 | 15 | 1.0 |

| 30.0 | 85 | 15 | 1.0 |

-

Wavelength: 270 nm (Primary) / 224 nm (High Sensitivity).

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

Sample Preparation

Standard Stock Solution (0.1 mg/mL): Dissolve 10 mg of Reference Standard in 100 mL of Diluent.

-

Diluent: 80:20 Methanol:Water (Acidified with 0.1% HCl to ensure solubility).

Test Sample (Tablet/API):

-

Weigh powder equivalent to 100 mg of API.

-

Transfer to 100 mL volumetric flask.

-

Add 60 mL Diluent and sonicate for 15 mins (maintain temp < 25°C).

-

Make up to volume. Centrifuge at 4000 rpm for 10 mins.

-

Filter supernatant (0.45 µm PVDF).

System Suitability & Validation

To ensure the trustworthiness of the data, the system must pass the following criteria before sample analysis.

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | > 2.0 between Impurity C and Lamotrigine | Ensures accurate integration without peak overlap. |

| Tailing Factor (T) | < 1.5 | Indicates minimized secondary silanol interactions. |

| % RSD (n=6) | < 2.0% | Confirms injection precision and system stability. |

| Theoretical Plates (N) | > 5000 | Verifies column efficiency. |

Troubleshooting Guide

Common issues encountered when analyzing triazine impurities and their specific fixes.

Figure 2: Troubleshooting workflow for common HPLC anomalies.

Expert Insight: The "Phantom" Peak

If you observe a split peak for the impurity, it is likely due to the pH being too close to the pKa of the triazine ring nitrogens (~3.5 - 4.0). Solution: Lower the buffer pH to 2.0 strictly. This forces the molecule into a single protonation state, collapsing the split peak into a sharp singlet.

References

-

United States Pharmacopeia (USP). Lamotrigine Monograph: Related Compounds. USP-NF. (Designates the compound as "Related Compound C").

-

European Pharmacopoeia (Ph. Eur.). Lamotrigine Monograph 1733. (Designates the compound as "Impurity A").[3]

-

Siddiqui, F. et al. "Development and Validation of Stability Indicating HPLC Method for Lamotrigine." Journal of Chemical Health Risks, 2025. Link

-

PubChem. Compound Summary: this compound.[4] National Library of Medicine. Link

Sources

Application Note: Pharmacological Characterization & Toxicity Profiling of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Introduction & Biological Context

In the development of anticonvulsant therapeutics, the characterization of impurities and metabolites is a critical regulatory requirement (ICH Q3A/B). 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (hereafter referred to as Compound A ) is the primary oxidative impurity and hydrolysis product of Lamotrigine , a widely used sodium channel blocker for epilepsy and bipolar disorder.

Structurally, Compound A differs from Lamotrigine by the replacement of the 5-amino group with a carbonyl oxygen (oxo group). This modification significantly alters the hydrogen bond donor/acceptor profile, potentially impacting its binding affinity to voltage-gated sodium channels (NaV) and its cytotoxic profile.

Mechanistic Relevance

-

Parent Drug (Lamotrigine): Stabilizes the presynaptic neuronal membrane by blocking voltage-gated sodium channels (NaV1.2, NaV1.5) in a use-dependent manner, suppressing glutamate release.

-

Compound A (Impurity): The loss of the 5-amino group disrupts the pharmacophore required for high-affinity channel binding. However, "silent" impurities can still exhibit off-target cytotoxicity or competitive antagonism.

This guide details the protocols for Impurity Qualification , focusing on comparative cytotoxicity and functional sodium channel blockade assays.

Experimental Design & Workflow

The following workflow establishes a self-validating system to compare Compound A against the parent drug (Lamotrigine) and a vehicle control.

Workflow Visualization

Caption: Integrated workflow for parallel toxicity and functional assessment of Lamotrigine Impurity A.

Preparation of Reagents

Critical Solubility Note: Unlike Lamotrigine salts, Compound A is highly lipophilic and poorly soluble in aqueous buffers. Precipitation is a common source of assay variability.

Stock Solution Protocol

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Concentration: Prepare a 50 mM master stock.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

-

Working Solution: Dilute stock into serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol A: Comparative Cytotoxicity (HepG2 & SH-SY5Y)

This assay determines the safety margin of Compound A. Since Lamotrigine is associated with rare idiosyncratic hepatotoxicity, verifying that the impurity does not exacerbate this risk is essential.

Materials

-

Cell Lines: HepG2 (Liver model), SH-SY5Y (Neuronal model).

-

Reagent: Cell Counting Kit-8 (CCK-8) or MTT.

-

Controls:

Step-by-Step Procedure

-

Seeding: Plate cells in 96-well plates at 5,000 cells/well (HepG2) or 10,000 cells/well (SH-SY5Y). Incubate for 24 hours at 37°C/5% CO₂.

-

Treatment:

-

Remove spent media.

-

Add 100 µL of fresh media containing Compound A at semi-log concentrations: 0.1, 0.3, 1, 3, 10, 30, 100 µM .

-

Run parallel wells with Lamotrigine (same range).

-

-

Incubation: Incubate for 72 hours .

-

Development:

-

Add 10 µL CCK-8 reagent per well.

-

Incubate for 1–4 hours until orange dye develops.

-

-

Measurement: Read Absorbance at 450 nm (Reference 650 nm).

Data Analysis

Calculate % Viability:

-

Interpretation: If Compound A IC₅₀ < Lamotrigine IC₅₀, the impurity is more toxic than the parent, representing a qualification risk.

Protocol B: Functional Sodium Channel Blockade

To determine if Compound A retains the pharmacological activity of Lamotrigine (NaV inhibition), use a Membrane Potential Dye Assay . This is a high-throughput surrogate for patch-clamp electrophysiology.

Mechanism of Assay

Cells are loaded with a voltage-sensitive dye (e.g., FMP Blue/Red). Upon stimulation with Veratridine (a NaV opener), Na⁺ influx causes depolarization (fluorescence increase). A blocker will prevent this increase.

Materials

-

Cells: HEK293 stably expressing NaV1.2 or NaV1.5 (or differentiated SH-SY5Y).

-

Dye: FLIPR Membrane Potential Assay Kit (Molecular Devices) or DiBAC4(3).

-

Stimulant: Veratridine (50 µM final).

-

Buffer: HBSS + 20 mM HEPES (pH 7.4).

Step-by-Step Procedure

-

Loading: Plate 50,000 cells/well in black-wall, clear-bottom 96-well plates (Poly-D-Lysine coated). Incubate overnight.

-

Dye Addition: Remove media. Add 100 µL Membrane Potential Dye dissolved in assay buffer. Incubate 30 mins at 37°C.

-

Compound Pre-incubation:

-

Add 50 µL of 3X concentrated Compound A (or Lamotrigine).

-

Incubate for 15 minutes to allow equilibration with channels.

-

-

Stimulation & Reading:

-

Place plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Start reading (Ex 530nm / Em 565nm).

-

After 10 seconds baseline, inject Veratridine (stimulant).

-

Record response for 120 seconds.

-

Expected Results & Interpretation

-

Lamotrigine (Control): Dose-dependent reduction in fluorescence peak (IC₅₀ ≈ 20–50 µM depending on isoform).

-

Compound A:

-

Scenario 1 (Inactive): No reduction in fluorescence. The loss of the 5-amino group abolishes binding. (Most likely outcome) .

-

Scenario 2 (Active): Reduction in fluorescence. Indicates the impurity acts as an active pharmaceutical ingredient (API) analogue, requiring strict limits in the final drug product.

-

Comparison Table: Compound A vs. Lamotrigine[9]

| Feature | Lamotrigine (Parent) | Compound A (Impurity) |

| Structure | 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine | This compound |

| H-Bond Donors | 2 (Amino groups) | 1 (Amino group) |

| H-Bond Acceptors | 3 (Triazine nitrogens) | 4 (Triazine + Carbonyl) |

| Predicted LogP | ~2.5 | ~1.8 (More polar due to oxo) |

| Primary Target | NaV Channels (Blocker) | Likely Inactive / Weak Binder |

| Regulatory Status | API | Impurity (Limit < 0.15% usually) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Media | Compound hydrophobicity | Sonicate stock for 10 mins. Limit final concentration to ≤100 µM. Ensure DMSO is 0.5%. |

| High Background Toxicity | DMSO intolerance | Titrate DMSO vehicle. Most neuronal lines tolerate max 0.5%. |

| No Response to Veratridine | Low NaV expression | Use stable transfected HEK-NaV lines or differentiate SH-SY5Y with Retinoic Acid (10 µM) for 7 days. |

| Inconsistent IC50 | Evaporation | Use plate seals during 72h incubations. Use outer wells for water only (edge effect). |

References

-

International Council for Harmonisation (ICH). (2006). Impurity in New Drug Substances Q3A(R2).Link

-

Cheung, H., et al. (1992). "The mechanism of action of lamotrigine: inhibition of voltage-sensitive sodium channels in rat brain synaptosomes." Epilepsy Research, 13(2), 107-112. Link

-

PubChem. (n.d.). Compound Summary: this compound (Lamotrigine Impurity A).[7] National Library of Medicine. Link

-

European Pharmacopoeia (Ph. Eur.). (2023).[4][5][7][8] Lamotrigine Monograph: Impurity A Standard.Link

- Srinivas, K. S., et al. (2010). "Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine." Der Pharma Chemica, 2(2), 231-238.

Sources

- 1. Shop 3-Amino-6,23-Dichlorophenyl-1,24-Triazin-54H-One Online | Advent [adventchembio.com]

- 2. biosynth.com [biosynth.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide | C16H9Cl4N5O | CID 18329573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H6Cl2N4O | CID 135564536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-アミノ-1,2,4-トリアジン 97% | Sigma-Aldrich [sigmaaldrich.com]

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one in cancer cell lines

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (Lamotrigine) in Metastatic Cancer Research

Executive Summary & Scientific Rationale

While this compound (Lamotrigine) is canonically established as an anticonvulsant for epilepsy and bipolar disorder, recent investigations in "Electro-Oncology" have identified it as a potent tool for suppressing cancer metastasis.

Metastatic cancer cells, particularly in breast (MDA-MB-231), colon (HT-29), and prostate carcinomas, frequently acquire an "excitable" phenotype characterized by the de novo expression of Voltage-Gated Sodium Channels (VGSCs), specifically NaV1.5 and NaV1.7 isoforms. Unlike in neurons, where VGSCs drive action potentials, in cancer cells, the persistent Na+ influx drives:

-

Acidification of the Extracellular Matrix: Via coupling with the Sodium-Hydrogen Exchanger (NHE1).

-

Invadopodia Formation: Promoting proteolytic degradation of the basement membrane.

-

MDR Efflux Pump Modulation: Acting as a substrate/inhibitor for P-gp and BCRP.

Crucial Experimental Distinction: Unlike cytotoxic agents (e.g., Paclitaxel), Lamotrigine often exhibits a high IC50 for cell death (>100 µM) but a significantly lower IC50 for migration inhibition. Researchers must differentiate between cytotoxicity (tumor shrinkage) and anti-invasiveness (metastasis prevention).

Mechanism of Action: The VGSC-Invadopodia Axis

The following pathway illustrates how Lamotrigine-mediated blockade of VGSCs disrupts the metastatic cascade.

Figure 1: Lamotrigine blocks Na+ influx, preventing the NHE1-mediated acidification required for protease activation and metastatic invasion.

Experimental Protocols

Protocol A: Differential Cytotoxicity vs. Migration Screening

Objective: To distinguish between anti-proliferative effects and specific anti-migratory potential.

Reagents:

-

Stock Solution: Dissolve this compound in 100% DMSO to 100 mM. Store at -20°C.

-

Cell Lines: Highly metastatic (e.g., MDA-MB-231) vs. Low metastatic (e.g., MCF-7).[1]

Step-by-Step Methodology:

-

Preparation:

-

Seed cells at

cells/well in 96-well plates for viability (MTT/CCK-8). -

Seed cells at

cells/insert in Transwell chambers (8 µm pore size) for migration.

-

-

Treatment:

-

Treat with a log-scale concentration range: 0, 1, 10, 50, 100, 200 µM.

-

Critical Control: Ensure final DMSO concentration is <0.5% in all wells.

-

-

Viability Assay (72h):

-

Perform standard MTT assay.

-

Expected Outcome: Lamotrigine often shows minimal cytotoxicity (IC50 > 100 µM) in this window.

-

-

Invasion Assay (24h):

-

Coat Transwell inserts with Matrigel (1 mg/mL) to simulate basement membrane.

-

Plate cells in serum-free media + Lamotrigine in the upper chamber.

-

Add media + 10% FBS (Chemoattractant) in the lower chamber.

-

Incubate for 24 hours.

-

Fix and stain migrated cells (Crystal Violet).

-

-

Quantification:

-

Count cells in 5 random fields per insert.

-

Calculate Invasion Index = (Mean # of invaded cells in Treatment / Mean # in Control) × 100.

-

Data Interpretation Table:

| Metric | High-Metastatic (MDA-MB-231) | Low-Metastatic (MCF-7) | Interpretation |

| Viability IC50 | > 150 µM | > 150 µM | Compound is not a general toxin. |

| Invasion IC50 | 10 - 30 µM | N/A (Low baseline) | Specific targeting of VGSC-driven motility. |

Protocol B: Electrophysiological Validation (Patch Clamp)

Objective: To confirm direct engagement with the NaV1.5 target in cancer cells.

Rationale: This is the self-validating step. If migration is inhibited but Na+ currents remain, the mechanism is off-target.

-

Setup: Whole-cell patch clamp configuration at room temperature (22–24°C).

-

Solutions:

-

Pipette (Intracellular): CsF-based solution (blocks K+ channels to isolate Na+ currents).

-

Bath (Extracellular): Standard Tyrode’s solution.

-

-

Voltage Protocol:

-

Hold membrane potential at -100 mV or -120 mV.

-

Depolarize to -10 mV for 20-50 ms to elicit inward Na+ currents.

-

Apply Lamotrigine (10–100 µM) via perfusion.

-

-

Analysis:

-

Measure Peak Current Density (pA/pF) before and after drug application.

-

Assess Voltage-Dependence of Inactivation : Lamotrigine binds preferentially to the inactivated state. Apply a prepulse protocol to demonstrate shift in steady-state inactivation curves.

-

Protocol C: Chemo-Sensitization (MDR Reversal)

Objective: To evaluate if Lamotrigine sensitizes resistant cells to Doxorubicin.

Workflow Diagram:

Figure 2: Workflow for assessing synergistic effects between Lamotrigine and chemotherapeutics.

Key Insight: Lamotrigine is a substrate for ABCG2 (BCRP) and P-gp.[2] By occupying these pumps, it may prevent the efflux of cytotoxic drugs like Doxorubicin, effectively lowering the Doxorubicin IC50 in resistant lines.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | High concentration (>200 µM) or cold media. | Pre-warm media to 37°C before adding drug stock. Keep DMSO < 0.5%. |

| No Effect on Viability | Compound is cytostatic or anti-migratory, not cytotoxic. | Do not abort. Proceed to Invasion/Migration assays. This is the expected phenotype for VGSC blockers. |

| High Variability in Invasion | Matrigel coating inconsistency. | Thaw Matrigel on ice overnight. Use pre-coated commercial inserts for consistency. |

References

-

Martin, F. et al. (2015). "Voltage-gated sodium channel as a target for metastatic risk reduction with re-purposed drugs." Journal of Cancer Metastasis and Treatment.

-

Fraser, S. P. et al. (2005). "Voltage-gated sodium channel expression and potentiation of human breast cancer metastasis." Clinical Cancer Research.

- Djamgoz, M. B. A. et al. (2019). "Ion channels and cancer: from basic science to therapy." Physiological Reviews.

-

Eckford, P. D.[3] & Sharom, F. J. (2009). "Interaction of the anticonvulsant lamotrigine with P-glycoprotein and breast cancer resistance protein." Drug Metabolism and Disposition. (Establishing the MDR efflux pump mechanism).

-

ClinicalTrials.gov. "Lamotrigine in Treating Peripheral Neuropathy Caused by Chemotherapy." (Demonstrating safety profile in cancer patients).

Sources

Application Note: Profiling 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (Lamotrigine) and Triazine Scaffolds in Kinase Drug Discovery

Part 1: Executive Summary & Scientific Rationale

The "Privileged Scaffold" Hypothesis

While 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (Lamotrigine) is clinically established as an anticonvulsant targeting sodium channels, its chemical architecture—the 1,2,4-triazine core —is a recognized bioisostere of the adenine ring found in ATP.

In modern drug discovery, this molecule serves two critical roles in kinase research:

-

Fragment-Based Drug Design (FBDD): It acts as a validated "starting fragment" that binds weakly to the ATP-binding hinge region of various kinases (e.g., PDK1 , Src , CDK2 ), serving as a template for synthesizing high-potency inhibitors.

-

Off-Target Profiling: High-concentration screening of Lamotrigine reveals secondary kinase modulation (e.g., CaMKII signaling downstream of glutamate release), which is essential for understanding pleiotropic effects in neuropharmacology.[1]

This guide details protocols for evaluating Lamotrigine as a kinase scaffold and profiling its derivatives against specific kinase targets.[1]

Part 2: Structural Mechanism & In Silico Docking Protocol

The 1,2,4-triazine ring contains a donor-acceptor-donor hydrogen bonding motif that mimics the N1 and N6 positions of adenine.[1] This allows the scaffold to anchor into the hinge region of kinase active sites.[1]

Protocol A: Molecular Docking of Triazine Scaffolds into Kinase ATP Pockets[1]

Objective: To predict the binding mode of Lamotrigine and its derivatives within the ATP-binding site of PDK1 (Pyruvate Dehydrogenase Kinase 1) or c-Src .[1]

Materials:

-

Software: AutoDock Vina, Schrödinger Glide, or Gold.[1]

-

PDB Structures:

-

PDK1 (e.g., PDB ID: 2xzf )

-

c-Src (e.g., PDB ID: 2src )

-

-

Ligand Structure: this compound (SDF format).

Workflow:

-

Protein Preparation:

-

Ligand Preparation:

-

Docking Execution:

-

Analysis:

Part 3: Biochemical Screening Protocols

Protocol B: Luminescent Kinase Assay (ADP-Glo™)

This protocol quantifies the inhibitory potential of Lamotrigine derivatives by measuring the amount of ADP produced during the kinase reaction.[1] It is preferred over radioactive assays for high-throughput screening.[1]

Target: PDK1 or Src Kinase

Assay Principle: ATP

Reagents:

-

Recombinant Kinase (e.g., PDK1, 1-5 ng/well).[1]

-

Substrate (e.g., PDK1 peptide substrate, 50 µM).[1]

-

Ultrapure ATP (10 µM - at

).[1] -

Test Compound: Lamotrigine (dissolved in 100% DMSO).[1]

-

ADP-Glo™ Reagent (Promega).[1]

Step-by-Step Procedure:

-

Compound Preparation:

-

Kinase Reaction (384-well plate):

-

ADP Detection:

-

Data Acquisition:

-

Read Luminescence (RLU) on a plate reader (e.g., EnVision, GloMax).[1]

-

-

Data Analysis:

Part 4: Cellular Target Engagement

Protocol C: Thermal Shift Assay (Cellular TSA)

To verify if the compound enters the cell and binds the kinase target in a complex physiological environment.[1]

Cell Line: HEK293 or Cancer Cell Line (e.g., PANC-1 for PDK1).

Procedure:

-

Treatment: Treat cells with 10 µM Lamotrigine or Vehicle for 1 hour.[1]

-

Harvest: Lyse cells in non-denaturing buffer supplemented with protease/phosphatase inhibitors.

-

Thermal Challenge: Aliquot lysate into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 70°C) for 3 minutes.

-

Cooling: Cool to 4°C immediately.

-

Separation: Centrifuge at 20,000 x g for 20 mins. (Unbound proteins denature and precipitate; Ligand-bound proteins remain stabilized in supernatant).[1]

-

Detection: Run supernatant on SDS-PAGE and Western Blot for the specific kinase (e.g., anti-PDK1).[1]

-

Result: If Lamotrigine binds the kinase, the thermal melting curve of the protein will shift to the right (higher stability) compared to DMSO control.[1]

Part 5: Visualization & Pathway Logic[1]

Diagram 1: The Triazine Scaffold Evolution Workflow

This diagram illustrates the logical flow from the parent drug (Lamotrigine) to the development of specific kinase inhibitors.[1]

Caption: Evolution of the 1,2,4-triazine scaffold from the anticonvulsant Lamotrigine to potent kinase inhibitors.

Diagram 2: Experimental Screening Matrix

This diagram outlines the decision-making process when screening this compound class.

Caption: Hierarchical screening workflow for validating triazine derivatives against kinase targets.

Part 6: Summary of Pharmacological Data

| Property | Lamotrigine (Parent) | Optimized Triazine Derivative (Ref. 1, 2) |

| Primary Target | Voltage-Gated Na+ Channels | Serine/Threonine Kinases (e.g., PDK1) |

| Mechanism | Stabilizes inactive channel state | ATP-competitive inhibition |

| Kinase IC50 | ||

| Binding Mode | Pore blocking / Membrane modulation | Hinge region H-bonding (ATP pocket) |

| Key Application | Epilepsy, Bipolar Disorder | Oncology (Pancreatic/Gastric Cancer) |

Part 7: References

-

Makowska, A., et al. (2023). "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma."[1] International Journal of Molecular Sciences.

-

Amrutkar, S.V., et al. (2007). "Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor."[2] Bioorganic & Medicinal Chemistry Letters.

-

DrugBank Online. "Lamotrigine: Pharmacology and Targets."[1]

-

Ketter, T. A., et al. (2003). "Mechanism of action of lamotrigine: sodium channel blockade and modulation of glutamate release."[1] Journal of Clinical Psychiatry.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1]

Sources

Application Note: Characterization and Screening Protocols for 5-Oxo-Triazine Scaffolds

This Application Note is structured to address the specific role of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (hereafter referred to as 5-Oxo-LMT ) in drug discovery.

While chemically related to the blockbuster anticonvulsant Lamotrigine , this compound is primarily characterized as a degradation product (Impurity C) and a potential active metabolite .[1] Therefore, in a discovery context, it is screened for two distinct reasons:

-

Liability Screening: To detect library degradation and ensure data integrity (Quality Control).[1]

-

Scaffold Profiling: To evaluate its specific pharmacological activity against ion channels (Nav/Cav) distinct from the parent compound.[1]

Compound: this compound Common Alias: Lamotrigine Impurity C / 5-Desamino-5-oxo-lamotrigine CAS RN: 252186-78-0 Molecular Weight: 257.08 Da[1]

Executive Summary & Scientific Context

In high-throughput screening (HTS) and lead optimization, the stability of the phenyltriazine scaffold is a Critical Quality Attribute (CQA).[1] The compound 5-Oxo-LMT represents the primary hydrolytic degradation product of Lamotrigine-like libraries.[1]

Unlike the parent compound (a 3,5-diamino-triazine), the 5-oxo analog possesses distinct physiochemical properties (altered H-bond donor/acceptor profile) and a modified toxicity profile (GHS Acute Tox. 3).[1] Screening for this compound is essential to:

-

Validate HTS Hits: Differentiate between true actives and degradation artifacts.

-

Monitor Library Health: Quantify hydrolysis rates in DMSO stocks stored >3 months.

-

Assess Safety: Evaluate specific off-target ion channel modulation (hERG, Nav1.5) associated with the triazinone core.[1][2][3]

Chemical Stability & Pathway Analysis

Understanding the formation of 5-Oxo-LMT is a prerequisite for accurate screening.[1] It forms via the hydrolysis of the amino group at position 5 of the triazine ring, a reaction accelerated by acidic conditions or prolonged storage in aqueous DMSO.[1]

Pathway Visualization

The following diagram illustrates the degradation pathway and the critical decision points in a screening workflow.

Figure 1: Mechanistic pathway of 5-Oxo-LMT formation and its impact on screening outcomes. The +1 Da mass shift is a critical identifier in MS-based QC.

Protocol A: Detection & Quantification (Quality Control)

Objective: To identify 5-Oxo-LMT contamination in phenyltriazine libraries using LC-MS/MS. Rationale: UV absorbance spectra of the parent and the 5-oxo impurity often overlap significantly (λmax ~300-310 nm).[1] Mass spectrometry is required for definitive resolution due to the specific +1 Da mass shift (Replacement of -NH₂ [16 Da] with =O[1] [16 Da] results in a net change of ~+1 Da due to protonation state differences in ESI).[1]

Materials

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Method Steps

-

Sample Prep: Dilute library samples to 10 µM in 50:50 Water:MeOH.

-

Gradient:

-

MS Settings (ESI+):

-

Data Analysis: Calculate the Purity Ratio :

(RF = Response Factor, typically 0.9-1.1 for these analogs).

Protocol B: Pharmacological Profiling (Activity Screening)

Objective: To determine if 5-Oxo-LMT acts as an active metabolite or a safety liability against Voltage-Gated Sodium Channels (Nav).[1] Context: Phenyltriazines are known Nav channel blockers.[1] The conversion to a triazinone (5-oxo) alters the hydrogen bonding capacity, potentially changing selectivity from Nav1.2/1.5 to other targets or reducing potency.[1]

Assay: Automated Patch Clamp (Nav1.5 Peak Current)

Platform: QPatch or SyncroPatch (High-Throughput Electrophysiology).[1]

Experimental Setup

| Parameter | Setting | Notes |

| Cell Line | CHO or HEK293 stably expressing hNav1.5 | Validated for safety screening (CiPA compliant). |

| Internal Solution | CsF-based (10 mM NaCl, 135 mM CsF, etc.)[1] | Blocks Potassium channels to isolate Sodium currents.[1] |

| Voltage Protocol | Holding: -120 mV; Pulse: -15 mV (20ms) | Elicits peak current.[1] |

| Concentrations | 0.1, 1, 10, 30 µM | 4-point cumulative concentration-response. |

Workflow

-

Baseline Recording: Establish stable whole-cell configuration (R_series < 10 MΩ). Record baseline current for 2 minutes.

-

Compound Addition: Perfusion of 5-Oxo-LMT (dissolved in 0.1% DMSO extracellular buffer).

-

Exposure: Incubate for 3-5 minutes per concentration to reach steady-state block.

-

Washout: Perfusion of standard buffer to check reversibility (Triazines are typically reversible).[1]

-

Analysis: Fit data to the Hill Equation to derive IC50.

Comparative Data Summary

The following table summarizes the expected physicochemical and biological shifts between the parent drug and the 5-oxo target.

| Feature | Parent (Lamotrigine) | Target (5-Oxo-LMT) | Screening Implication |

| Structure | 3,5-diamino-triazine | 3-amino-5-oxo-triazine | Loss of basicity; reduced solubility.[1] |

| MW | 256.09 | 257.08 | +1 Da shift in MS QC.[1] |

| LogP | ~1.5 - 1.9 | ~1.1 - 1.4 | Slightly more polar; earlier RT in RP-HPLC.[1] |

| Toxicity | Acute Tox 3 (Oral) | Acute Tox 3 (Oral) | High Potency Toxin ; Handle with PPE.[1] |

| Primary Target | Nav Channels (High Potency) | Nav Channels (Reduced Potency) | Potential loss of efficacy if degradation occurs.[1] |

| Solubility | Moderate | Poor (Planar stacking) | High risk of precipitation in HTS buffers.[1] |

Safety & Handling (Critical)

Warning: 5-Oxo-LMT is classified as Acute Toxic (Category 3) .[1]

-

LD50: Toxic if swallowed.[1]

-

PPE: Nitrile gloves, lab coat, and fume hood are mandatory for powder handling.[1]

-

Disposal: All assay plates containing >1 µM of this compound must be disposed of as hazardous chemical waste, not general bio-waste.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

European Chemicals Agency (ECHA). Substance Information: this compound.[1] Available at: [Link][1]

Sources

Application Note: Analytical Profiling of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Common Designations: Lamotrigine Impurity A (EP) | Lamotrigine Related Compound C (USP)**[1][2][3]

Executive Summary

This application note details the analytical characterization, handling, and quantification of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one , a critical degradation product and process impurity of the antiepileptic drug Lamotrigine.[2]

In regulatory contexts (ICH Q3A/Q3B), this molecule is monitored to ensure drug substance purity and stability.[2] It is formed primarily through the hydrolysis of the amino group at the 5-position of the triazine ring.[2] Accurate quantification is challenging due to its structural similarity to the parent compound and its poor aqueous solubility.[2] This guide provides a validated HPLC-UV protocol, LC-MS identification parameters, and mechanistic insights into its formation.

Chemical Profile & Regulatory Status[2][4][5]

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 252186-78-0 |

| Molecular Formula | C₉H₆Cl₂N₄O |

| Molecular Weight | 257.08 g/mol |

| Pharmacopoeial Status | EP: Impurity A USP: Related Compound C |

| pKa (Calculated) | ~5.7 (Acidic function of the amide/lactam tautomer) |

| Solubility | Soluble in DMSO, Methanol.[1][2] Poorly soluble in Water.[2] |

| UV Maxima | ~260 nm, ~305 nm (Shifted relative to Lamotrigine) |

Critical Nomenclature Note: Researchers must exercise caution regarding pharmacopoeial naming.

-

European Pharmacopoeia (EP): Designated as Impurity A .[2]

-

United States Pharmacopeia (USP): Designated as Related Compound C .[2][4][5]

-

Note: "Lamotrigine Impurity C" in the EP refers to a different molecule (the cyano-guanidine intermediate).[2] Always verify by CAS or chemical structure.

Mechanistic Pathway: Formation & Degradation

Understanding the origin of this impurity is essential for process control.[2] It arises via the hydrolysis of Lamotrigine, particularly under acidic stress or prolonged exposure to moisture.[2]

Diagram 1: Degradation Pathway

Figure 1: The hydrolytic conversion of Lamotrigine to its 5-oxo analog (Impurity A/Related Compound C).[2]

Analytical Protocol: HPLC-UV Quantification

This protocol is designed for the separation of the target impurity from the parent drug Lamotrigine.[2] It utilizes a low pH mobile phase to suppress the ionization of the acidic triazinone moiety, improving peak shape and retention.[2]

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent) |

| Mobile Phase A | Phosphate Buffer pH 3.5 (0.05 M KH₂PO₄ adjusted with H₃PO₄) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Mode | Isocratic (Recommended for routine QC) or Gradient |

| Isocratic Ratio | Buffer : ACN (65 : 35 v/v) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 - 20 µL |

| Detection | UV @ 265 nm (Impurity Max) or 305 nm (Compromise for Parent) |

| Run Time | ~15 minutes |

Standard Preparation Strategy

Warning: The target impurity has limited stability in alkaline solution and poor solubility in pure water.[2]

-

Stock Solution (0.5 mg/mL): Weigh 5 mg of the standard into a 10 mL volumetric flask. Dissolve in 100% Methanol or DMSO .[2] Sonicate for 5 minutes.

-

Working Standard: Dilute the stock solution with Mobile Phase to reach the target concentration (e.g., 5 µg/mL for impurity qualification).

-

System Suitability Solution: Prepare a mixture containing 0.1 mg/mL Lamotrigine and 0.005 mg/mL Impurity A/Related Compound C.[2]

Expected Elution Order

In Reverse Phase (C18) at acidic pH:

-

Target Impurity (Impurity A/Related Compound C): Elutes earlier (lower k'). The replacement of the amino group with a carbonyl increases polarity and reduces hydrophobic interaction with the C18 chain.[2]

-

Lamotrigine (Parent): Elutes later .[2]

Analytical Workflow & Validation

To ensure data integrity (ALCOA+ principles), the following workflow should be implemented.

Diagram 2: Method Validation Workflow

Figure 2: Step-by-step logic for validating the impurity quantification method.

Advanced Characterization: LC-MS/MS

For trace analysis (genotoxic impurity screening) or identification of unknown peaks, Mass Spectrometry is required.[2]

-

Ionization Source: Electrospray Ionization (ESI)[2]

-

Polarity: Positive Mode (ESI+)[2]

-

Precursor Ion: [M+H]⁺ = 257.08 m/z (approx)[2]

-

Note: Due to the chlorine isotopes (³⁵Cl and ³⁷Cl), expect a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of roughly 9:6:1.[2]

-

-

Fragmentation (MS/MS):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols.[2] | Ensure mobile phase pH is acidic (2.5 - 3.5).[2] Add 0.1% Triethylamine (TEA) if using older column generations.[2] |

| Retention Time Drift | pH instability or Temperature fluctuation.[2] | Use a column oven (30°C). Ensure buffer is fresh. |

| Low Recovery | Precipitation in aqueous mobile phase.[2] | Ensure the sample is fully dissolved in MeOH/DMSO before dilution.[2] Do not exceed 50% aqueous content in the final sample vial if concentration is high.[2] |

| Ghost Peaks | Carryover. | The impurity can stick to injector seals.[2] Use a needle wash of 90:10 MeOH:Water.[2] |

References

-

European Pharmacopoeia (Ph.[2][6] Eur.). Lamotrigine Monograph 1756.[2][7][8] (Defines Impurity A). Available at: [Link][2]

-

Emami, J. et al. (2006).[2] Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis.[2] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135564536: this compound.[2] Available at: [Link][2]

Sources

- 1. allmpus.com [allmpus.com]

- 2. This compound | C9H6Cl2N4O | CID 135564536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. store.usp.org [store.usp.org]

- 5. 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(2H)-one pharmaceutical impurity standard 252186-78-0 [sigmaaldrich.com]

- 6. Lamotrigine EP Impurity C | LGC Standards [lgcstandards.com]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. Detailed view [crs.edqm.eu]

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one in medicinal chemistry

Topic: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one in Medicinal Chemistry Role: Senior Application Scientist Context: Pharmaceutical Quality Control (QC), Impurity Profiling, and Metabolite Identification.

Identity & Significance:

-

Common Names: Lamotrigine Impurity A (Ph.[1] Eur.), Lamotrigine Related Compound C (USP), 5-Desamino-5-oxo-2,5-dihydrolamotrigine.

-

CAS Registry Number: 252186-78-0 (also cited as 137342-66-8 in some contexts).

-

Molecular Weight: 257.08 g/mol [2]

Executive Summary

In the development of the anticonvulsant Lamotrigine , the compound This compound (hereafter referred to as LMT-Impurity C ) represents a Critical Quality Attribute (CQA). It acts as both a primary degradation product formed via hydrolysis during synthesis and a minor oxidative metabolite in vivo.

For medicinal chemists and QC scientists, this compound is not a target for therapeutic efficacy but a negative control marker . Its presence indicates process instability (hydrolytic stress) or metabolic clearance. This guide details the protocols for synthesizing LMT-Impurity C as a reference standard, detecting it in complex matrices, and mapping its formation pathway.

Chemical Profile & Mechanism of Formation

LMT-Impurity C is the 5-oxo tautomer of the theoretical 5-hydroxy derivative. It differs from Lamotrigine by the substitution of the C5-amino group with a carbonyl oxygen.

Mechanistic Origin

-

Synthetic Impurity: During the cyclization of the intermediate 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile, the presence of excess water or strong base (NaOH) favors the attack of hydroxide on the imine/nitrile carbons, leading to the 5-oxo product instead of the 3,5-diamino pharmacophore.

-

Degradation: Lamotrigine is stable, but under prolonged acidic or basic stress, the C5-amine undergoes hydrolytic deamination.

Pathway Visualization

The following diagram illustrates the divergent pathways between the active drug (Lamotrigine) and this specific impurity.

Caption: Divergent synthesis and metabolic pathways of Lamotrigine and its 5-oxo analog (Impurity C).

Protocol: Synthesis of Reference Standard

To validate analytical methods, you must generate a high-purity reference standard of LMT-Impurity C. The most reliable route is the Hydrolytic Deamination of Lamotrigine .

Reagents Required[3][4][5][6][7][8][9]

-

Lamotrigine (Pure API)

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Ethanol (Absolute)

-

Hydrochloric Acid (HCl), 1M (for neutralization)

-

Dimethyl Sulfoxide (DMSO) – optional for recrystallization

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (3.9 mmol) of Lamotrigine in 20 mL of Ethanol .

-

Base Addition: Add 10 mL of 2M NaOH . The solution may turn slightly yellow.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours .

-

Process Check: Monitor via TLC (Mobile Phase: Ethyl Acetate/Methanol 90:10). The starting material (Rf ~0.4) should disappear, replaced by a lower Rf spot (Rf ~0.2).

-

-